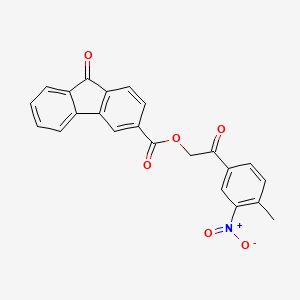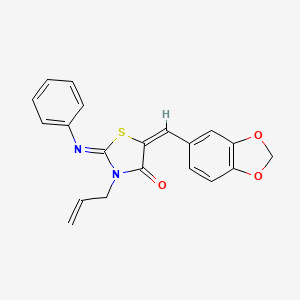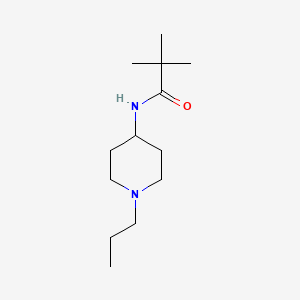
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate
Descripción general
Descripción
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate, also known as MNC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 431.45 g/mol.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-inflammatory studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In anti-cancer studies, this compound has been shown to induce apoptosis and inhibit cell proliferation. In anti-bacterial studies, this compound has been shown to inhibit the growth of various bacterial strains.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In anti-inflammatory studies, this compound has been shown to reduce inflammation and oxidative stress. In anti-cancer studies, this compound has been shown to induce cell cycle arrest and DNA damage. In anti-bacterial studies, this compound has been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate in lab experiments include its high yield of synthesis, low toxicity, and versatility in different applications. However, the limitations of using this compound include its limited solubility in water, which can affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate. In medicinal chemistry, this compound could be further developed as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent. In material science, this compound could be further developed as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound could be further developed as a chiral selector for the separation of enantiomers.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using a one-pot reaction and has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The mechanism of action of this compound involves the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects, depending on the application, and has both advantages and limitations for lab experiments. There are several future directions for the research and development of this compound, including its potential as a therapeutic agent and fluorescent probe.
Aplicaciones Científicas De Investigación
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 9-oxo-9H-fluorene-3-carboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. In material science, this compound has been used as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been used as a chiral selector in high-performance liquid chromatography.
Propiedades
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 9-oxofluorene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO6/c1-13-6-7-14(11-20(13)24(28)29)21(25)12-30-23(27)15-8-9-18-19(10-15)16-4-2-3-5-17(16)22(18)26/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCULZKTHHJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-methoxyethyl)-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4715592.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4715593.png)
![methyl 3-bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4715596.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4715597.png)
![2-[4-(3-methylphenyl)-1-piperazinyl]-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B4715612.png)

![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycylglycinate](/img/structure/B4715619.png)
![2-[(3-nitrobenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4715620.png)


![2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethyl thiocyanate](/img/structure/B4715639.png)
![ethyl 4-(2-chlorophenyl)-2-{[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4715640.png)
![butyl 4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4715646.png)